1,5-Dichloropentan-3-one
Overview
Description
1,5-Dichloropentan-3-one is an organic compound with the molecular formula C5H8Cl2O. It is a colorless liquid with a pungent odor and is used in various chemical synthesis processes. This compound is known for its reactivity due to the presence of both chlorine atoms and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloropentan-3-one can be synthesized through several methods. One common method involves the chlorination of 3-pentanone. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the chlorination process.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process to ensure consistent quality and yield. The process involves the controlled addition of chlorine gas to 3-pentanone in a reactor equipped with cooling systems to manage the heat generated during the reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloropentan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 1,5-dihydroxy-pentan-3-one, 1,5-diamino-pentan-3-one, or 1,5-dithio-pentan-3-one.
Reduction: Formation of 1,5-dichloropentan-3-ol.
Oxidation: Formation of 1,5-dichloropentanoic acid.
Scientific Research Applications
1,5-Dichloropentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated ketones.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1,5-Dichloropentan-3-one involves its reactivity with nucleophiles due to the presence of electrophilic chlorine atoms and a carbonyl group. The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, potentially inhibiting their activity. This reactivity makes it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropan-2-one: Similar in structure but with a shorter carbon chain.
1,4-Dichlorobutan-2-one: Similar in structure but with one less carbon atom.
1,5-Dibromopentan-3-one: Similar in structure but with bromine atoms instead of chlorine.
Uniqueness
1,5-Dichloropentan-3-one is unique due to its specific chain length and the positioning of the chlorine atoms and ketone group. This unique structure imparts distinct reactivity and properties, making it valuable in specific chemical synthesis and research applications.
Properties
IUPAC Name |
1,5-dichloropentan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c6-3-1-5(8)2-4-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJQMHVYFFZQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957336 | |
Record name | 1,5-Dichloropentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3592-25-4 | |
Record name | 1,5-Dichloro-3-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3592-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dichloropentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of 1,5-dichloropentan-3-one highlighted in the provided research?
A: this compound acts as a key building block in synthesizing macrocyclic thioethers. [] Specifically, it reacts with the cesium dithiolate of 3-thiapentane-1,5-dithiol to produce 4,7,10-trithiadodecanone. [] This reaction highlights its utility in constructing cyclic structures containing sulfur atoms.
Q2: How does the structure of this compound contribute to its reactivity?
A: The presence of two electrophilic carbon atoms, each bonded to a chlorine atom, makes this compound susceptible to nucleophilic attack. [] This reactivity is exploited in its reaction with the dithiolate, where the sulfur anions act as nucleophiles, displacing the chlorine atoms and forming the thioether linkages of the macrocycle. []
Q3: Beyond macrocycle synthesis, is this compound utilized in any other chemical reactions?
A: Yes, this compound serves as a starting material in the synthesis of 1-arylpiperidin-4-one dimethyl acetals. [] It reacts with primary aromatic amines in the presence of toluene-4-sulfonic acid monohydrate and trimethyl orthoformate to yield the desired acetals. [] These acetals are valuable intermediates in the synthesis of oligoribonucleotides. []
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